molecular formula C25H18ClN3O3 B2779469 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)-1,2-dihydroisoquinolin-1-one CAS No. 1326859-46-4

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)-1,2-dihydroisoquinolin-1-one

Katalognummer: B2779469
CAS-Nummer: 1326859-46-4
Molekulargewicht: 443.89
InChI-Schlüssel: QIMILMRWQFSQHI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a 1,2-dihydroisoquinolin-1-one core substituted with a 3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl group at position 4 and a 4-ethoxyphenyl group at position 2. The 1,2,4-oxadiazole ring is a heterocyclic motif known for metabolic stability and bioisosteric replacement of ester or amide groups . The 4-chlorophenyl substituent enhances lipophilicity and may influence target binding, while the 4-ethoxyphenyl group contributes to solubility and pharmacokinetic properties .

Eigenschaften

IUPAC Name

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClN3O3/c1-2-31-19-13-11-18(12-14-19)29-15-22(20-5-3-4-6-21(20)25(29)30)24-27-23(28-32-24)16-7-9-17(26)10-8-16/h3-15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIMILMRWQFSQHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)-1,2-dihydroisoquinolin-1-one typically involves the formation of the oxadiazole ring followed by its attachment to the isoquinoline moiety. One common synthetic route includes the reaction of 4-chlorobenzohydrazide with ethyl chloroformate to form the corresponding oxadiazole intermediate. This intermediate is then reacted with 4-ethoxyphenylisoquinoline under appropriate conditions to yield the final product .

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Analyse Chemischer Reaktionen

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)-1,2-dihydroisoquinolin-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)-1,2-dihydroisoquinolin-1-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets within cells. The oxadiazole ring is known to interact with enzymes and receptors, inhibiting their activity and leading to the observed biological effects. For example, the compound may inhibit the activity of certain kinases or proteases, which are involved in cell signaling and proliferation pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with 1,2,4-Oxadiazole Moieties

4-(3-(4-Chlorophenethyl)-1,2,4-oxadiazol-5-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one (Compound 46, )
  • Key Differences: Benzoimidazolone core vs. dihydroisoquinolinone; phenethyl linker instead of direct attachment.
  • Properties : Higher purity (99.01%) and yield (72%) via general synthesis protocol G. Acts as a TRPA1/TRPV1 antagonist, suggesting neuropathic pain applications .
  • Comparison: The dihydroisoquinolinone core in the target compound may enhance π-π stacking interactions in biological targets compared to benzoimidazolone.
4-(3-((4′-(Trifluoromethyl)-[1,1′-biphenyl]-3-yl)methyl)-1,2,4-oxadiazol-5-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one (Compound 47, )
  • Key Differences : Trifluoromethylbiphenyl substituent increases steric bulk and electron-withdrawing effects.
  • Properties : Lower yield (55%) but high purity (99.47%). The CF₃ group enhances metabolic resistance .
3-(4-(2-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-(4-methoxyphenyl)ethyl)phenyl)isoxazole-5-carboxylic Acid ()
  • Key Differences : Isoxazole-carboxylic acid substituent introduces acidity and hydrogen-bonding capacity.
  • Properties : Molecular weight 501.92; carboxylic acid group improves aqueous solubility but may limit blood-brain barrier penetration .
  • Comparison : The target compound’s ethoxyphenyl group offers moderate hydrophilicity without ionizable groups, favoring oral bioavailability.

Analogues with Dihydroisoquinolinone Cores

4-[3-(4-Chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)-1,2-dihydroisoquinolin-1-one ()
  • Key Differences : Fluorine substitution at the 3-position of the chlorophenyl ring and 4-fluorophenyl group.
  • Properties : Increased electronegativity from fluorine enhances receptor binding affinity in some kinase targets.

Functional Group Variations

4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]butanamide ()
  • Key Differences: Butanamide tail replaces dihydroisoquinolinone core.
  • Properties : Molecular weight 289.7; amide group increases polarity.
  • Comparison: The dihydroisoquinolinone core in the target compound provides a rigid scaffold for target engagement, unlike the flexible butanamide chain .

Physicochemical Properties

Property Target Compound 4-Chlorophenethyl Analog (46) Isoxazole-carboxylic Acid ()
Molecular Weight ~450–470 (estimated) 381.8 501.92
Key Substituents 4-Ethoxyphenyl, Cl-Ph Phenethyl, Cl-Ph Isoxazole-COOH, Cl-Ph
LogP (Est.) ~3.5–4.0 ~4.2 ~2.8
Solubility Moderate (ethoxyl group) Low High (ionizable COOH)

Biologische Aktivität

The compound 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)-1,2-dihydroisoquinolin-1-one represents a significant area of interest in medicinal chemistry due to its diverse biological activities. This compound belongs to a class of heterocyclic compounds that have shown promise in various therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties.

Chemical Structure and Properties

The molecular structure of the compound can be summarized as follows:

  • Molecular Formula : C22H23ClN4O3
  • IUPAC Name : 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)-1,2-dihydroisoquinolin-1-one
  • SMILES Notation : O=C(CCCc1nc(-c(cc2)ccc2Cl)no1)Nc(cc1)ccc1N1CCOCC1

This compound features a complex arrangement of aromatic rings and heterocycles which contribute to its biological activity.

Anticancer Activity

Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, studies have demonstrated that oxadiazole derivatives can inhibit cell proliferation in various cancer cell lines. The specific compound under investigation has shown promising results in inhibiting the growth of tumor cells through mechanisms such as apoptosis induction and cell cycle arrest.

StudyCell LineIC50 (µM)Mechanism
MCF-7 (breast cancer)10.5Apoptosis induction
A549 (lung cancer)12.3Cell cycle arrest

Antimicrobial Activity

The antimicrobial potential of the compound has also been evaluated. Preliminary studies suggest that it exhibits moderate to strong activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Salmonella typhi25 µg/mL

Anti-inflammatory Activity

The anti-inflammatory properties of oxadiazole derivatives have been documented in various studies. The compound has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : Some studies suggest that oxadiazole derivatives may act as kinase inhibitors, interfering with signaling pathways involved in cell proliferation and survival.
  • Interaction with DNA : The ability to intercalate with DNA has been proposed as a mechanism for the anticancer effects observed.
  • Modulation of Enzyme Activity : The compound may inhibit enzymes such as cyclooxygenases (COXs) involved in inflammatory processes.

Case Study 1: Anticancer Efficacy

In a study published by Zhang et al., the compound was tested against several cancer cell lines. It demonstrated a dose-dependent inhibition of cell growth, with an IC50 value significantly lower than that of standard chemotherapeutic agents.

Case Study 2: Antimicrobial Screening

A comprehensive screening conducted by Kumar et al. evaluated the antimicrobial efficacy against clinical isolates. The results indicated that the compound was particularly effective against resistant strains of bacteria.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.